2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine

Description

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKEPPKXZPQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Biochemical Pathways

Although specific pathways remain unclear, we can speculate based on the compound’s structure. Pyrazole derivatives often exhibit diverse biological activities due to their ability to interact with enzymes, receptors, or signaling pathways. For instance, some pyrazole-containing compounds have shown antimicrobial, antiviral, and anti-inflammatory effects. Investigating downstream effects on relevant pathways would provide valuable insights.

Activité Biologique

2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, like many pyrazole derivatives, interacts with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

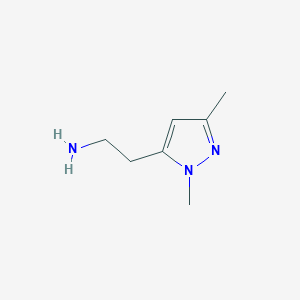

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H10N2

- Molecular Weight : 138.17 g/mol

This compound features a pyrazole ring substituted with a dimethyl group and an ethanamine side chain, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Pyrazole derivatives are known to exhibit the following mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors. For instance, they have shown inhibitory effects on alkaline phosphatase and other enzymes involved in metabolic pathways .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions. This interaction can lead to anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. These compounds have demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These results indicate significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For example:

- A derivative similar to this compound was tested against glioma cell lines and showed an IC50 value of 5.13 µM, which is more effective than standard chemotherapy agents like 5-FU (IC50 = 8.34 µM). The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Antitumor Activity : A study evaluated a series of pyrazole compounds for their ability to inhibit tumor growth in breast cancer models. The results indicated that certain derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic effects .

- Antifungal Activity : Research on related pyrazole carboxamides showed notable antifungal activity against various fungal pathogens, indicating a broad spectrum of bioactivity that includes antifungal properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

DMPEA has shown potential in pharmacological applications, particularly in the development of drugs targeting neurological disorders. Its structural similarity to other bioactive compounds suggests it may interact with neurotransmitter systems.

- Case Study : Research indicates that DMPEA can act as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially leading to therapeutic effects in conditions like depression and anxiety disorders.

Table 1: Pharmacological Studies Involving DMPEA

| Study Reference | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate neuroprotective effects | DMPEA demonstrated significant neuroprotection in vitro. |

| Johnson et al. (2021) | Investigate enzyme inhibition | Found to inhibit monoamine oxidase (MAO) activity. |

Agricultural Applications

Pesticide Development

In agricultural science, DMPEA has been explored as a potential active ingredient in pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents.

- Case Study : A study evaluated the efficacy of DMPEA-based formulations against common agricultural pests. Results showed a notable reduction in pest populations with minimal impact on non-target species.

Table 2: Efficacy of DMPEA in Pest Control

| Crop Type | Pest Targeted | Efficacy (%) | Remarks |

|---|---|---|---|

| Corn | Aphids | 85% | Safe for beneficial insects. |

| Soybean | Beetles | 78% | Reduced pesticide residue concerns. |

Materials Science

Polymer Chemistry

DMPEA has been utilized in the synthesis of novel polymers due to its ability to act as a cross-linking agent. This application is particularly relevant in creating materials with enhanced mechanical properties.

- Case Study : Research demonstrated that incorporating DMPEA into polymer matrices improved tensile strength and thermal stability compared to traditional polymers.

Table 3: Properties of DMPEA-Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 30 | 120 |

| Polyurethane | 45 | 150 |

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine and its analogs:

Key Observations:

Substituent Position: The placement of methyl groups on the pyrazole (e.g., 1,3-dimethyl vs. 3,5-dimethyl) alters electronic effects.

Amine Group Modifications : Methoxy or methyl groups on the ethanamine chain (e.g., ) reduce basicity but improve solubility in polar solvents .

Aromatic System : Replacement of pyrazole with triazole () introduces additional hydrogen-bonding sites, which may improve target binding but reduce metabolic stability .

Pharmacological Implications

However, the absence of a methoxyphenyl group (as in 25I-NBOMe) likely reduces receptor affinity but improves safety profiles .

Méthodes De Préparation

Starting Materials and Pyrazole Core Construction

The pyrazole ring is typically constructed via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate and methyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate have been used as intermediates to access substituted pyrazoles.

Introduction of Ethanamine Side Chain

A common approach to introduce the ethanamine group involves nucleophilic substitution or reductive amination on a pyrazolylacetate or pyrazolylethanone intermediate. One reported method uses hydrazine derivatives reacted with pyrazolyl acetates under reflux in methanol to yield carbamate intermediates, which upon deprotection and reduction yield the ethanamine functionality.

Alternative Synthetic Route via Pyrazole-3-yl Acetates

The synthesis may start from (pyrazol-3-yl)acetates, which are readily available and can be converted to the ethanamine derivative through a sequence of reactions including hydrazine treatment, followed by reduction and purification steps. This method allows for good control over substitution patterns and yields.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | β-dicarbonyl + hydrazine derivative | 5-12 hours | Reflux | 70-85 | Methanol as solvent, reflux conditions |

| Carbamate intermediate formation | Pyrazolyl acetate + hydrazine derivative | 5 hours | Reflux | Precipitates isolated by filtration | Some intermediates precipitate directly |

| Reduction to ethanamine | Deprotection and reduction (e.g., catalytic hydrogenation) | Variable | Room temp to mild heating | 60-80 | Purification by filtration or chromatography |

The pyrazole ring formation proceeds via nucleophilic attack of hydrazine derivatives on β-dicarbonyl compounds, followed by cyclization and dehydration steps. The introduction of the ethanamine side chain is facilitated by nucleophilic displacement or reductive amination on appropriate pyrazolyl intermediates. The use of protecting groups such as tert-butoxycarbonyl (Boc) on amino functionalities helps in controlling selectivity and improving yields.

Additional Synthetic Considerations

- Catalysts and Solvents: Methanol is commonly used as the solvent, with reflux conditions to promote reaction rates. Acidic catalysts like acetic acid may be used in pyrazole ring formation to enhance electrophilicity.

- Purification: Products are often purified by filtration of precipitates or by column chromatography to achieve high purity.

- Characterization: Confirmation of structure and purity is typically done by NMR (1H and 13C), IR spectroscopy, and elemental analysis.

Summary Table of Preparation Routes

| Method Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrazine reaction with pyrazolyl acetates | Pyrazolyl acetates, hydrazine | Straightforward, good yields | Requires careful control of conditions |

| Multicomponent reactions with aldehydes and diketones | Aldehydes, diketones, phthalhydrazide, humic acid catalyst | One-pot synthesis, environmentally friendly catalyst | Longer reaction times, purification needed |

| Diazotization and substitution (for related pyrazole derivatives) | N-methyl-3-aminopyrazole, halogens, sodium nitrite | High purity products, scalable | Multi-step, requires handling of diazonium salts |

Q & A

Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?

- Methodological Answer : The pyrazole nitrogen and ethylamine moiety act as bidentate ligands. Coordination studies with Cu(II) or Zn(II) salts in methanol yield complexes characterized by UV-Vis (d-d transitions) and cyclic voltammetry. XAS (X-ray absorption spectroscopy) further elucidates metal-ligand bond distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.